cis,cis-Muconsäure

Übersicht

Beschreibung

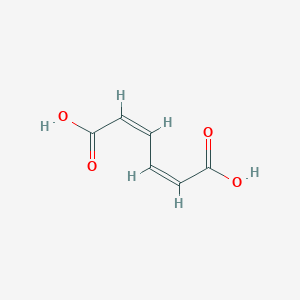

cis,cis-Muconsäure ist eine wertvolle sechsgliedrige Dicarbonsäure-Plattformchemikalie mit zwei Carboxylfunktionsgruppen an beiden Enden und zwei Doppelbindungen in der Mitte. Sie wird als Ausgangsmaterial für die Produktion verschiedener wertvoller Polymere und Medikamente verwendet, darunter Adipinsäure und Terephthalsäure

Wissenschaftliche Forschungsanwendungen

cis,cis-Muconic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various polymers and specialty chemicals.

Biology: Engineered microorganisms are used to produce cis,cis-Muconic acid from renewable resources.

Medicine: Potential applications in the synthesis of pharmaceutical intermediates.

Industry: Used in the production of bio-based plastics, resins, and coatings.

Wirkmechanismus

Der Wirkungsmechanismus von cis,cis-Muconsäure beinhaltet seine Umwandlung in andere wertvolle Chemikalien durch verschiedene chemische Reaktionen. So wird sie unter alkalischen Bedingungen zum entsprechenden Muconsäure-Dianion deprotoniert, das stabil ist und nicht isomerisiert . Umgekehrt isomerisiert es unter sauren Bedingungen leicht zu seinem cis,trans-Isomer . Der Hydrierungsprozess beinhaltet protonengekoppelte Elektronentransfermechanismen, insbesondere an Palladium-Nanopartikeln .

Biochemische Analyse

Biochemical Properties

cis,cis-Muconic acid interacts with several enzymes and proteins. It is produced renewably via the biological conversion of sugars and lignin-derived aromatic compounds . In the catechol branch of the β-ketoadipate pathway, the elimination of muconate cycloisomerase (catB) in certain bacteria allows for the accumulation of MA at 100% molar yield from catechol, phenol, and benzoic acid . The production of MA can be optimized by the overexpression of catA, which increases the activity of the encoded catechol 1,2-dioxygenase, forming MA from catechol .

Cellular Effects

The effects of cis,cis-Muconic acid on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in these reactions and interacting with various enzymes and proteins

Molecular Mechanism

The molecular mechanism of cis,cis-Muconic acid primarily involves its conversion to other compounds. For instance, it can be electrochemically hydrogenated to trans-3-hexenedioic acid . This process involves an outer sphere proton-coupled electron transfer mechanism .

Temporal Effects in Laboratory Settings

In a fed-batch process, an engineered strain of Corynebacterium glutamicum accumulated 85 g L−1 MA from catechol in 60 hours, achieving a maximum volumetric productivity of 2.4 g L−1 h−1 . This indicates that cis,cis-Muconic acid is stable over time in laboratory settings.

Metabolic Pathways

cis,cis-Muconic acid is involved in the β-ketoadipate pathway, specifically in the catechol branch . It interacts with enzymes such as muconate cycloisomerase and catechol 1,2-dioxygenase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

cis,cis-Muconsäure kann durch chemische Synthese ausgehend von Brenzcatechin als Rohstoff synthetisiert werden. Diese Methode erfordert umweltbelastende, nicht erneuerbare, erdölbasierte Rohstoffe und hohe Konzentrationen von Schwermetallkatalysatoren . Das Endprodukt ist oft ein Gemisch aus zwei Isomeren: this compound und cis,trans-Muconsäure.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound hat sich mit der Entwicklung biotechnologischer Ansätze stark weiterentwickelt. Die mikrobielle Produktion beinhaltet die Etablierung von De-novo-Pfaden in verschiedenen Mikroorganismen wie Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida und Saccharomyces cerevisiae . Diese Methoden beinhalten die Neugestaltung von Stoffwechselwegen, die Steuerung des Zwischenstoffstroms und die Optimierung des Kulturprozesses, um die Ausbeute zu maximieren. Darüber hinaus hat die Produktion aus Biomasse, wie z. B. Lignin, aufgrund ihrer Nachhaltigkeit an Aufmerksamkeit gewonnen .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter Isomerisierung, Hydrierung und Cycloaddition.

Häufige Reagenzien und Bedingungen

Isomerisierung: Unter sauren Bedingungen isomerisiert this compound leicht zu ihrem cis,trans-Isomer.

Cycloaddition: Die Diels-Alder-Reaktion mit biobasiertem Ethylen kann this compound zu cyclischen Dicarbonsäuren umwandeln.

Hauptprodukte, die gebildet werden

Adipinsäure: Ein bedeutendes Produkt, das durch Hydrierung gebildet wird und bei der Produktion von Nylon-6,6 verwendet wird.

Terephthalsäure: Wird durch Cycloadditionsreaktionen gebildet und bei der Produktion von Polyethylenterephthalat (PET) verwendet.

Wissenschaftliche Forschungsanwendungen

This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Analyse Chemischer Reaktionen

Types of Reactions

cis,cis-Muconic acid undergoes various chemical reactions, including isomerization, hydrogenation, and cycloaddition.

Common Reagents and Conditions

Isomerization: Under acidic conditions, cis,cis-Muconic acid readily isomerizes to its cis,trans-isomer.

Cycloaddition: The Diels–Alder reaction with biobased ethylene can convert cis,cis-Muconic acid to cyclic dicarboxylic acids.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

cis,cis-Muconsäure wird mit anderen ähnlichen Dicarbonsäuren verglichen:

Adipinsäure: Ein Hauptprodukt, das aus this compound gewonnen wird und bei der Produktion von Nylon-6,6 verwendet wird.

Terephthalsäure: Ein weiteres Produkt, das aus this compound gewonnen wird und bei der Produktion von PET verwendet wird.

trans,trans-Muconsäure: Ein Isomer von this compound, das durch Isomerisierung hergestellt wird.

This compound ist aufgrund ihrer Fähigkeit, aus erneuerbaren Ressourcen gewonnen zu werden, und ihrer Vielseitigkeit bei der Umwandlung in verschiedene wertvolle Chemikalien einzigartig.

Biologische Aktivität

cis,cis-Muconic acid (ccMA) is a dicarboxylic acid that serves as a significant platform chemical in the production of various biobased materials, including nylon and other polyamides. Its biological activity is crucial for understanding its potential applications in biotechnology and industrial processes. This article reviews recent research findings, production methods, and biological activities associated with ccMA, highlighting its metabolic pathways, microbial production strategies, and potential applications.

Chemical Structure and Properties

cis,cis-Muconic acid has the molecular formula and features two carboxylic acid groups attached to a six-carbon chain with two double bonds in the cis configuration. This structure imparts unique reactivity characteristics, making it suitable for various chemical transformations.

Metabolic Pathways

ccMA is primarily derived from the shikimate pathway, which is present in many microorganisms. The conversion of aromatic compounds to ccMA involves several enzymatic steps:

- Dehydrogenation of shikimic acid to form 3-dehydroshikimic acid.

- Decarboxylation to protocatechuic acid.

- Cleavage of the aromatic ring to produce ccMA.

Research has shown that various microorganisms can be engineered to enhance ccMA production through modifications in these pathways. For instance, Saccharomyces cerevisiae has been genetically modified to optimize the flux through the shikimate pathway, resulting in increased yields of ccMA .

Microbial Production

Recent advancements in microbial production have focused on optimizing strains such as Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. These organisms have been engineered to improve ccMA yields significantly:

- E. coli : Engineered strains achieved yields of up to 4.45 g/L through pathway redesign .

- C. glutamicum : This bacterium has been modified to produce ccMA from lignin-derived aromatic compounds, achieving notable production levels .

- P. putida : Genetic modifications allowed for co-utilization of glucose and xylose, resulting in a titer of 47.2 g/L .

Case Study 1: Engineering Saccharomyces cerevisiae

A study employed a biosensor-based selection method coupled with mutagenesis to enhance ccMA production in S. cerevisiae. The engineered strain produced 20.8 g/L of ccMA during fed-batch fermentation, representing a significant increase compared to previous metrics . This study highlights the potential of synthetic biology approaches in optimizing microbial production systems.

Case Study 2: Lignin Valorization

Research by Becher et al. demonstrated the conversion of lignin-derived aromatic compounds into ccMA using engineered C. glutamicum. This approach not only provides an alternative feedstock but also contributes to sustainable practices by utilizing waste materials . The study reported successful hydrothermal treatment of lignin, leading to efficient conversion pathways.

Applications

ccMA's versatility extends beyond its role as a precursor for nylon and polyurethanes; it is also utilized in producing biodegradable plastics and as an intermediate for various pharmaceuticals. Its dual functionality as a building block for polymers makes it an attractive candidate for sustainable material science.

Data Summary

Eigenschaften

IUPAC Name |

(2Z,4Z)-hexa-2,4-dienedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXHDPDFNKHHGW-CCAGOZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315323 | |

| Record name | cis,cis-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis,cis-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1119-72-8 | |

| Record name | cis,cis-Muconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis,cis-Muconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-Muconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis,cis-Muconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUCONIC ACID, (Z,Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G78TUQ51G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis,cis-Muconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of microbial production of cis,cis-muconic acid?

A1: Microbial production of ccMA offers a sustainable alternative to petroleum-based methods, contributing to a greener chemical industry. [, , ]

Q2: How is cis,cis-muconic acid produced from renewable feedstocks?

A2: ccMA can be synthesized from biomass, primarily through the microbial conversion of sugars and lignin-derived aromatic compounds. Engineered microorganisms, such as Pseudomonas putida and Saccharomyces cerevisiae, are employed for this purpose. [, , , ]

Q3: What are the key metabolic pathways involved in the biosynthesis of cis,cis-muconic acid?

A3: Several pathways lead to ccMA biosynthesis. The β-ketoadipate pathway, involving the ortho-cleavage of catechol, is commonly utilized. The L-lysine pathway and the reverse β-oxidation pathway represent alternative routes. [, , , ]

Q4: What are the challenges associated with microbial production of cis,cis-muconic acid?

A4: Low production titers, intermediate accumulation, and competition with cell growth for resources are major challenges. Optimization strategies include engineering metabolic pathways, controlling intermediate flux, and strain optimization. [, , , ]

Q5: Can cis,cis-muconic acid be produced from lignin without using glucose?

A5: Yes. Researchers have engineered Pseudomonas putida and Sphingobium sp. strains capable of producing ccMA from lignin model compounds without glucose supplementation. This achievement is crucial for utilizing both softwood and hardwood lignin for ccMA production. []

Q6: What is the molecular formula, weight, and spectroscopic data of cis,cis-muconic acid?

A6: The molecular formula of ccMA is C6H6O4. It has a molecular weight of 142.11 g/mol. Spectroscopic data, including 1H NMR and 13C NMR, can confirm its cis,cis-configuration and distinguish it from other isomers. [, , ]

Q7: What is the importance of the cis,cis-configuration in muconic acid for further applications?

A7: The cis,cis-configuration is crucial for the Diels-Alder reaction, which enables the synthesis of various cyclic compounds from ccMA. []

Q8: How does the pH of the solution influence the reactivity of cis,cis-muconic acid?

A8: The reactivity of ccMA is highly pH-dependent. Under alkaline conditions, ccMA exists as a stable dianion that resists isomerization. In acidic environments, it readily isomerizes to its cis,trans-form. Further heating under acidic conditions promotes intramolecular cyclization to form lactones. []

Q9: What strategies can be employed to favor the selective isomerization of cis,cis-muconic acid to trans,trans-muconic acid?

A9: Chelation of carboxylate groups with inorganic salts or solvation using polar aprotic solvents hinders ring-closing reactions, thereby promoting the selective isomerization to trans,trans-muconic acid. []

Q10: What is the significance of cis,cis-muconic acid as a platform chemical?

A10: ccMA serves as a versatile precursor for various valuable chemicals. Its most notable application is its conversion to adipic acid, a key monomer in nylon production. It also serves as a precursor for terephthalic acid, used in polyethylene terephthalate (PET) synthesis. [, , , ]

Q11: How is cis,cis-muconic acid converted to adipic acid?

A11: ccMA is catalytically hydrogenated to produce adipic acid. Various catalysts, including platinum group metals such as palladium and rhodium supported on activated carbon or silica, have shown promising activity and selectivity. []

Q12: What are the challenges associated with the catalytic conversion of biologically derived muconic acid to adipic acid?

A12: Achieving the high purity of adipic acid (99.8%) required for nylon synthesis necessitates efficient separation and purification processes. Catalyst stability and leaching of metals also pose challenges. []

Q13: Beyond adipic acid, what other valuable chemicals can be derived from cis,cis-muconic acid?

A13: ccMA can be converted to other valuable compounds like terephthalic acid, 1,4-cyclohexanedicarboxylic acid, and various biobased cyclic C6-1,4-diacid monomers. These compounds are essential building blocks for polymers and other performance materials. [, ]

Q14: What are the environmental benefits of using cis,cis-muconic acid as a platform chemical?

A14: Utilizing ccMA derived from renewable resources contributes to a more sustainable chemical industry by reducing reliance on petroleum-based feedstocks and promoting a circular economy. [, , ]

Q15: What are the potential environmental impacts of cis,cis-muconic acid production and its use?

A15: While considered more environmentally friendly than petroleum-based methods, the environmental impact of ccMA production should be carefully evaluated. Factors to consider include land use for biomass cultivation, energy consumption during fermentation and downstream processing, and the potential for water pollution. []

Q16: What strategies can be implemented to mitigate the environmental impact of cis,cis-muconic acid production?

A16: Minimizing waste generation, employing energy-efficient processes, and developing closed-loop systems for water and solvent recycling are crucial for mitigating the environmental footprint of ccMA production. [, ]

Q17: What are the current research frontiers in cis,cis-muconic acid production?

A17: Current research focuses on improving microbial strain performance for enhanced ccMA titers, yields, and productivities. Exploring new metabolic pathways, developing efficient and cost-effective separation and purification technologies, and optimizing downstream catalytic conversion processes are key areas of ongoing research. [, , ]

Q18: What are the future prospects and challenges for the industrial-scale production of cis,cis-muconic acid?

A18: Scaling up ccMA production to meet industrial demands requires overcoming challenges related to process economics, strain stability, and efficient downstream processing. Collaboration between academia and industry is crucial for translating laboratory-scale successes into commercially viable processes. [, ]

Q19: What are the potential societal benefits of transitioning to a bio-based economy using platform chemicals like cis,cis-muconic acid?

A19: A bio-based economy reliant on renewable resources like ccMA has the potential to reduce greenhouse gas emissions, decrease dependence on fossil fuels, create new job opportunities in rural communities, and promote sustainable economic growth. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.